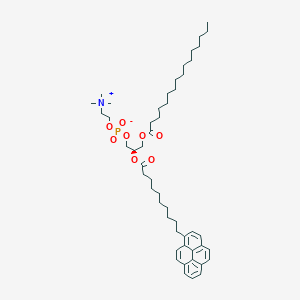

1-棕榈酰-2-芘癸酰磷脂酰胆碱

描述

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine (PPDPC) is a synthetic phospholipid derivative that has been utilized as a membrane probe to study the behavior of lipids in bilayers and monolayers. The molecule consists of a palmitoyl chain at the sn-1 position and a pyrenedecanoyl chain at the sn-2 position, attached to a glycerophosphocholine backbone. The pyrene moiety serves as a fluorescent probe, allowing researchers to investigate the thermotropic behavior and molecular organization of phospholipid membranes through techniques such as fluorescence spectroscopy and differential scanning calorimetry .

Synthesis Analysis

The synthesis of PPDPC and related glycerophospholipids involves attaching a pyrene-labeled fatty acid to the sn-2 position of the glycerol backbone. This process has been successfully carried out to create derivatives with various polar head groups, which are then used to study their behavior in different lipid environments. The synthesis is designed to yield phospholipids that incorporate the pyrene label without significantly altering the natural behavior of the lipid molecules in membranes .

Molecular Structure Analysis

The molecular structure of PPDPC is characterized by the presence of the pyrene label, which is a large, planar, aromatic system that can influence the behavior of the lipid molecule within a membrane. The pyrene group is known to preferentially partition into the fluid phase of lipid bilayers, and its presence can affect the mean molecular area and packing behavior of the phospholipid. The molecular structure of PPDPC allows for the formation of excimers, which are dimers of excited pyrene molecules, providing valuable information about the lateral distribution and organization of lipids within the membrane .

Chemical Reactions Analysis

PPDPC and its derivatives are designed to mimic the natural behavior of phospholipids in biological membranes, and as such, they are not typically involved in a wide range of chemical reactions. However, the pyrene moiety can participate in photophysical processes, such as excimer formation, which is a reaction that occurs when two pyrene molecules come into close proximity in an excited state. This reaction is used as a tool to study the dynamics and organization of lipids in membranes .

Physical and Chemical Properties Analysis

The physical and chemical properties of PPDPC are influenced by the pyrene label and the fatty acid composition. The presence of the pyrene group can increase the mean molecular area of the phospholipid and affect its packing behavior. PPDPC exhibits a well-defined thermotropic transition, which is dependent on the polar head group and can be detected by differential scanning calorimetry and Fourier transform infrared spectroscopy. The transition temperature and behavior provide insights into the phase state and dynamics of the lipid bilayers. The pyrene label also allows for the study of lipid-lipid and lipid-sterol interactions in monolayers and bilayers, as well as the estimation of equilibrium lateral pressure in liposomes .

科学研究应用

磷脂双层中的荧光研究

1-棕榈酰-2-芘癸酰磷脂酰胆碱 (PyrPC) 已广泛用于荧光研究中,以了解磷脂双层的行为。Hresko 等人(1986 年)在小单层囊泡中使用 PyrPC 来研究其在不同磷脂酰胆碱双层中的横向分布,从而深入了解凝胶和液晶态中磷脂的荧光特性 (Hresko 等,1986)。

自发转移机制研究

在 Roseman 和 Thompson(1980 年)的一项研究中,PyrPC 被用来了解囊泡之间自发磷脂转移的机制。他们的研究结果表明,转移是通过扩散而不是碰撞发生的,从而更深入地了解了脂质转移动力学 (Roseman & Thompson,1980)。

朗缪尔-布洛迭薄膜中的研究

Yliperttula 等人(1988 年)对朗缪尔-布洛迭薄膜中的 PyrPC 进行了研究,提供了有关该磷脂与二棕榈酰磷脂酰胆碱相互作用的宝贵信息。他们的研究有助于了解分子组织及其对光物理行为的影响 (Yliperttula 等,1988)。

双层中的光物理行为

Somerharju 等人(1985 年)研究了 1-棕榈酰-2-芘癸酰甘油磷脂在单层和混合双层中的行为。这项研究有助于了解芘脂质在磷脂酰胆碱双层中的热致性和横向分布 (Somerharju 等,1985)。

在表征技术中的应用

Lotta 等人(1988 年)使用傅里叶变换红外光谱对 PyrPC 的朗缪尔-布洛迭组件进行了表征。这种方法为理解磷脂组件的结构组织和性质提供了一种新方法 (Lotta 等,1988)。

作用机制

Target of Action

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine (PPPC) is a fluorescent phospholipid that is primarily used to study the mechanism of spontaneous phospholipid transfer between single-walled phospholipid vesicles (liposomes) and other membrane interactions . It is a substrate for all phospholipase A2 (PLA2) enzymes, with the exception of cytosolic PLA2 (cPLA2) and platelet-activating factor acetylhydrolase (PAF-AH) .

Mode of Action

Upon phospholipid hydrolysis by PLA2 enzymes, PPPC is converted into 10-pyrenyldecanoic acid . This conversion is accompanied by the emission of fluorescence (excitation 345 nm, emission 395 nm), which allows for the quantitation of phospholipase activity .

Biochemical Pathways

The primary biochemical pathway involved in the action of PPPC is the phospholipase A2 pathway. PLA2 enzymes catalyze the hydrolysis of the sn-2 position of phospholipids, leading to the release of fatty acids and lysophospholipids . In the case of PPPC, the hydrolysis results in the production of 10-pyrenyldecanoic acid .

Pharmacokinetics

It is known that pppc is soluble in dmso

Result of Action

The hydrolysis of PPPC by PLA2 enzymes results in the production of 10-pyrenyldecanoic acid, which exhibits fluorescence . This fluorescence can be used to quantify phospholipase activity, providing a useful tool for studying lipid metabolism and signaling .

Action Environment

The action of PPPC is influenced by the presence of PLA2 enzymes and the conditions of the lipid environment. For instance, the spontaneous transfer of PPPC between liposomes can be affected by factors such as lipid composition, temperature, and pH

安全和危害

属性

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(10-pyren-1-yldecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H76NO8P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-47(52)56-39-45(40-58-60(54,55)57-38-37-51(2,3)4)59-48(53)30-24-21-18-15-16-19-22-26-41-31-32-44-34-33-42-27-25-28-43-35-36-46(41)50(44)49(42)43/h25,27-28,31-36,45H,5-24,26,29-30,37-40H2,1-4H3/t45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLOWUUVDRBGKM-WBVITSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914778 | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

850.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine | |

CAS RN |

95864-17-8 | |

| Record name | 1-Palmitoyl-2-(1'-pyreneoctanoyl)glycero-3-phosphochine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095864178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

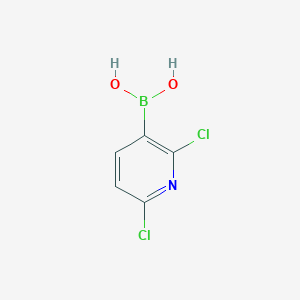

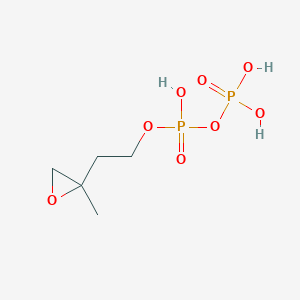

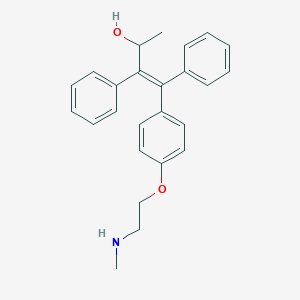

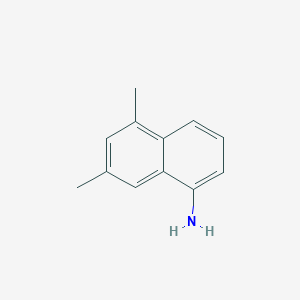

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)

![N-[(5E)-4-Hydroxy-7-oxo-5-octen-1-YL]carbamic acid benzyl ester](/img/structure/B132220.png)